Potency and Selectivity Profile of Volasertib for PLK1 Versus PLK2 and PLK3
Volasertib demonstrates an IC50 of 0.87 nM for PLK1, 5 nM for PLK2, and 56 nM for PLK3 in cell-free enzymatic assays, yielding a 6-fold selectivity over PLK2 and 65-fold over PLK3 . In comparison, the first-generation PLK1 inhibitor BI 2536 shows an IC50 of 0.83 nM for PLK1, 3.5 nM for PLK2, and 9.0 nM for PLK3, translating to a narrower 4-fold selectivity over PLK2 and 11-fold over PLK3 . The third-generation inhibitor onvansertib (NMS-P937) exhibits an IC50 of 2 nM for PLK1, with IC50 values >10,000 nM for both PLK2 and PLK3, representing a selectivity window exceeding 5,000-fold .
| Evidence Dimension | Enzymatic Inhibition (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | PLK1 IC50 = 0.87 nM; PLK2 IC50 = 5 nM; PLK3 IC50 = 56 nM; Selectivity vs PLK2 = 6x; vs PLK3 = 65x |
| Comparator Or Baseline | BI 2536: PLK1 IC50 = 0.83 nM; PLK2 IC50 = 3.5 nM; PLK3 IC50 = 9.0 nM; Selectivity vs PLK2 = 4x; vs PLK3 = 11x. Onvansertib: PLK1 IC50 = 2 nM; PLK2/PLK3 IC50 > 10,000 nM; Selectivity >5,000x |
| Quantified Difference | Volasertib has a 65x selectivity window for PLK1 vs PLK3, which is 6-fold higher than BI 2536's 11x window, but 77-fold lower than onvansertib's >5,000x window. Volasertib's PLK1 potency is 2.3-fold higher than onvansertib (0.87 nM vs 2 nM). |
| Conditions | Cell-free enzymatic assay (specific assay conditions as reported by Rudolph et al., 2009 and Selleck Chemicals) |
Why This Matters
The specific selectivity profile determines which PLK family members are inhibited at a given concentration, directly affecting the experimental interpretation of PLK1-specific effects versus off-target PLK2/PLK3 inhibition.
